![molecular formula C13H18BrClN2O B2631607 [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride CAS No. 1286275-39-5](/img/structure/B2631607.png)
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride” is a chemical compound with the formula C13H17BrN2O・HCl . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of “[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride” is 333.65 . Unfortunately, the specific molecular structure analysis is not available in the searched resources.Applications De Recherche Scientifique
Chemical Structure and Properties
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride is involved in the study of the molar refraction and polarizability of certain drugs. In research conducted by Sawale et al. (2016), this compound, similar to 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, displayed antiemetic and parasympathomimetic activity. The study focused on the density and refractive index measurements as a function of drug concentration, leading to calculations of molar refractivity and polarizability of the solution. These properties indicate stronger polarizability effects with an increase in drug concentration (Sawale et al., 2016).
Synthetic Applications
Synthesis of Cyclohexane Derivatives: A study by Kaya et al. (2014) highlights the synthesis of cyclohexane derivatives including bromine, chlorine, nitrogen, oxygen, and sulfur at various positions, showcasing the versatility of cyclohexyl structures in chemical synthesis. The reactions involved selective brominations and a series of reactions leading to tetrasubstituted cyclohexane derivatives, discussing the formations and structures of the products (Kaya et al., 2014).
Synthon Modularity in Cocrystals: Research by Tothadi et al. (2013) explores synthon modularity in cocrystals involving 4-bromobenzamide, examining halogen···halogen contacts in organic crystals and how these interactions are manifested in cocrystals of 4-bromobenzamide and dicarboxylic acid. This study underscores the importance of understanding crystal structures and synthon theory in the design of cocrystals (Tothadi et al., 2013).
Biological and Pharmacological Research
Antibacterial Activity: Research on benzothiazole derivatives, closely related to benzamide compounds, illustrates significant antibacterial activities against Streptococcus pyogenes. This study by Gupta (2018) highlights the potential of hydroxy-substituted benzothiazole derivatives synthesized through various chemical reactions, showcasing their potent antibacterial properties (Gupta, 2018).
Antiarrhythmic Activity: Research by Avdyunina et al. (2019) on 2-aminoadamantane derivatives, similar to aminocyclohexyl structures, reveals marked antiarrhythmic activity. The study focuses on the relationship between chemical structures and pharmacological activities, highlighting the potential of these derivatives in medical applications (Avdyunina et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-2-bromobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGABHCGWAAAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)
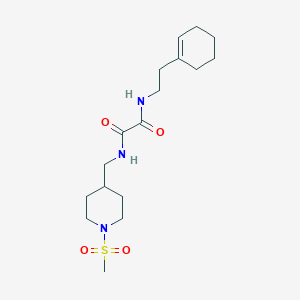
![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)
![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)
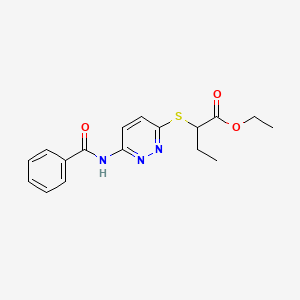


![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)
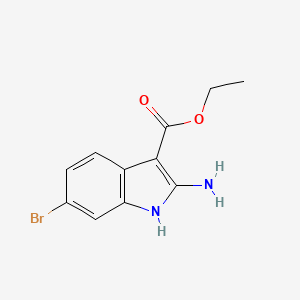
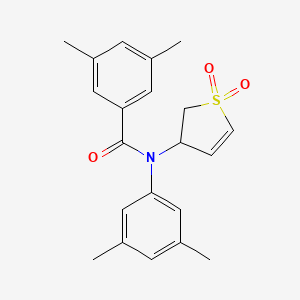
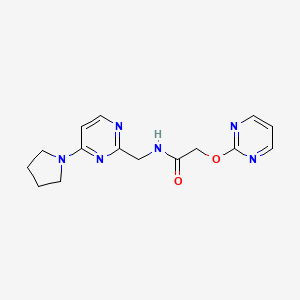
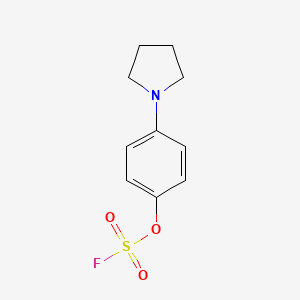
![2-Indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2631546.png)